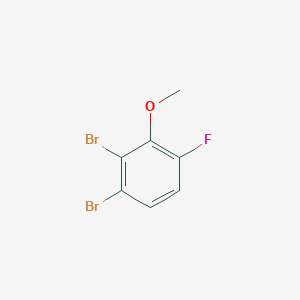

2,3-Dibromo-6-fluoroanisole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-4-fluoro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2FO/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVHNQFOKRBLNRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Profile of 2,3 Dibromo 6 Fluoroanisole

Detailed experimental data on the physicochemical properties of 2,3-Dibromo-6-fluoroanisole, such as its melting point, boiling point, and density, are not widely available in peer-reviewed literature. For reference, related compounds such as 2-Bromo-3-fluoroanisole is a colorless to light yellow liquid with a boiling point of 189.2±20.0 °C at 760 mmHg. chemicalbook.com Another isomer, 2,6-Dibromo-4-fluoroanisole, is described as a white to off-white solid. echemi.com

Interactive Data Table: Properties of Related Anisole (B1667542) Derivatives

| Property | 2-Bromo-3-fluoroanisole chemicalbook.com | 2,6-Dibromo-4-fluoroanisole arctomsci.com | 4-Bromo-2-fluoroanisole (B1265810) cdnsciencepub.com |

| CAS Number | 446-59-3 | 443-41-4 | 2357-52-0 |

| Molecular Formula | C₇H₆BrFO | C₇H₅Br₂FO | C₇H₆BrFO |

| Molecular Weight | 205.02 g/mol | 283.92 g/mol | 205.02 g/mol |

| Appearance | Colorless to light yellow transparent liquid | White to off-white solid | - |

| Boiling Point | 189.2±20.0 °C at 760 mmHg | 260.1 °C at 760 mmHg | 84 °C at 7 mmHg |

| Density | 1.5±0.1 g/cm³ | 1.892 g/cm³ | 1.59 g/mL at 25 °C |

| Flash Point | 81.1±6.0 °C | 132.1 °C | 98 °C (closed cup) |

Advanced Spectroscopic Characterization Techniques for Haloanisoles

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule. For a substituted aromatic compound like 2,3-Dibromo-6-fluoroanisole, a combination of ¹H, ¹³C, and ¹⁹F NMR techniques, along with multi-dimensional experiments, is essential for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Aromatic and Aliphatic Protons

¹H NMR spectroscopy provides information about the number, environment, and connectivity of protons in a molecule. In this compound, we would expect to see signals corresponding to the aromatic protons and the aliphatic protons of the methoxy (B1213986) group.

The methoxy group (-OCH₃) would appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. The exact chemical shift is influenced by the electronic effects of the halogen substituents on the aromatic ring.

The aromatic region of the spectrum would show signals for the two remaining protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing inductive effects and electron-donating resonance effects of the methoxy group and the halogens. The fluorine atom, being the most electronegative, will have a significant impact on the chemical shift of the adjacent proton. The bromine atoms also exert a strong deshielding effect. The coupling between the two aromatic protons (ortho-coupling) would result in doublets, and further coupling to the fluorine atom would lead to more complex splitting patterns (doublet of doublets).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are influenced by the electronegativity of the attached substituents.

The carbon of the methoxy group is expected to resonate at approximately δ 55-60 ppm. The aromatic carbons will appear in the range of δ 100-160 ppm. The carbons directly bonded to the electronegative halogen atoms (bromine and fluorine) will show characteristic chemical shifts. The carbon attached to the fluorine atom (C-6) will exhibit a large one-bond coupling constant (¹JC-F), resulting in a doublet. The carbons attached to the bromine atoms (C-2 and C-3) will also have their chemical shifts significantly influenced.

Studies on related compounds like 4-fluoroanisole (B119533) and 2,6-dibromoanisole provide insights into the expected chemical shifts and the influence of substituents on the carbon skeleton. cdnsciencepub.comresearchgate.netcdnsciencepub.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| C-1 (C-OCH₃) | ~150-155 | d |

| C-2 (C-Br) | ~115-120 | d |

| C-3 (C-Br) | ~110-115 | s |

| C-4 (C-H) | ~125-130 | s |

| C-5 (C-H) | ~115-120 | d |

| C-6 (C-F) | ~155-160 | d (large ¹JC-F) |

| OCH₃ | ~55-60 | s |

Note: These are predicted values based on the analysis of similar compounds and general substituent effects. Actual experimental values may vary.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. huji.ac.ilicpms.cz In this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom at the C-6 position.

The chemical shift of the fluorine atom is highly sensitive to its electronic environment. The presence of the ortho-methoxy group and the bromine atoms will influence its resonance position. The signal will be split into a multiplet due to coupling with the neighboring aromatic protons (ortho and meta H-F couplings). The magnitude of these coupling constants provides valuable structural information. While specific data for the title compound is not available, studies on other fluoroanisoles show that ¹⁹F NMR is a powerful tool for characterizing their structure. rsc.orgmagritek.comdoi.orgbeilstein-journals.org For example, in 4-fluoroanisole, the fluorine signal is observed and its coupling to adjacent protons is well-documented. cdnsciencepub.com

Multi-dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign all the proton and carbon signals and to confirm the substitution pattern of this compound, multi-dimensional NMR experiments are crucial. nih.govbitesizebio.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between the two aromatic protons, confirming their adjacent positions on the ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the assignment of the protonated aromatic carbons (C-4 and C-5) and the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying the quaternary carbons (C-1, C-2, C-3, and C-6) by observing their long-range correlations with the aromatic and methoxy protons. For instance, the methoxy protons would show a correlation to the C-1 carbon.

While specific multi-dimensional NMR data for this compound is not present in the provided search results, the application of these techniques to other complex organic molecules is a standard and powerful method for complete structural elucidation. libretexts.orgscispace.com

Analysis of Long-Range Spin-Spin Coupling Constants for Conformational Insights

Long-range spin-spin coupling constants, particularly those involving fluorine, can provide valuable insights into the conformational preferences of the molecule. The coupling between the fluorine atom and protons or carbons that are several bonds away is transmitted through space or through the bonding network.

In anisole (B1667542) derivatives, the orientation of the methoxy group relative to the aromatic ring is a key conformational feature. Long-range coupling constants, such as the six-bond coupling between the methoxy carbon and a para-proton or a para-fluorine (⁶JC,H or ⁶JC,F), are known to be dependent on the dihedral angle and can be used to probe the conformational equilibrium. cdnsciencepub.comresearchgate.netcdnsciencepub.comcdnsciencepub.com For instance, studies on 4-fluoroanisole and other derivatives have utilized these long-range couplings to estimate the rotational barriers of the methoxy group. cdnsciencepub.comcdnsciencepub.com In the case of this compound, analysis of long-range H-F and C-F coupling constants could provide information about the preferred orientation of the methoxy group, which is likely influenced by steric hindrance from the adjacent bromine and fluorine substituents.

Vibrational Spectroscopy

For this compound, the IR and Raman spectra would exhibit characteristic bands for the C-H, C-O, C-F, C-Br, and aromatic C=C bonds.

C-H stretching: The aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methoxy group will appear just below 3000 cm⁻¹.

Aromatic C=C stretching: The characteristic aromatic ring stretching vibrations typically occur in the region of 1400-1600 cm⁻¹.

C-O stretching: The C-O stretching of the anisole moiety will give rise to strong bands, typically an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1030 cm⁻¹.

C-F stretching: The C-F stretching vibration is expected to produce a strong band in the region of 1200-1300 cm⁻¹.

C-Br stretching: The C-Br stretching vibrations occur at lower frequencies, typically in the range of 500-700 cm⁻¹.

While specific vibrational spectra for this compound were not found, studies on similar molecules like 4-bromo-2-fluoroanisole (B1265810) and 2,4-difluoroanisole (B1330354) provide a basis for interpreting the expected vibrational modes. researchgate.netijrte.orgresearchgate.net Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to provide a detailed assignment of the vibrational bands. researchgate.netijrte.org The use of near-infrared (NIR) spectroscopy has also been reported for the analysis of haloanisoles in various matrices, although this technique provides less specific structural information compared to mid-infrared and Raman spectroscopy. researchgate.netmdpi.comoeno-one.euresearchgate.netdntb.gov.uanih.gov

Interactive Data Table: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3000-3100 | Medium | Medium |

| Aliphatic C-H Stretch (OCH₃) | 2850-2980 | Medium | Medium |

| Aromatic C=C Stretch | 1400-1600 | Strong | Strong |

| Asymmetric C-O-C Stretch | 1230-1270 | Strong | Medium |

| Symmetric C-O-C Stretch | 1020-1050 | Strong | Weak |

| C-F Stretch | 1200-1300 | Strong | Medium |

| C-Br Stretch | 500-700 | Medium | Strong |

Note: These are predicted frequency ranges and relative intensities based on characteristic group frequencies and data from related molecules. Actual spectra may show more complex patterns due to coupling of vibrations.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the various functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to its specific bonds.

Detailed analysis of similar halogenated anisoles allows for the prediction of the vibrational modes for this compound. researchgate.netresearchgate.net The key functional groups and their expected vibrational frequencies are:

C-H Vibrations : The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. scielo.org.za The methyl group (–OCH₃) will show symmetric and asymmetric stretching vibrations around 2950 cm⁻¹ and 2850 cm⁻¹, respectively.

C-O-C (Ether) Linkage : The anisole moiety is characterized by the asymmetric and symmetric stretching of the C-O-C bond. The asymmetric stretch usually appears as a strong band in the 1260-1200 cm⁻¹ region, while the symmetric stretch is found around 1050-1000 cm⁻¹.

Aromatic C=C Stretching : The vibrations of the benzene ring typically produce a set of bands in the 1600-1400 cm⁻¹ region. researchgate.net

C-F Stretching : The carbon-fluorine bond is a strong polar bond, and its stretching vibration is expected to produce a prominent absorption band in the 1250-1020 cm⁻¹ range. The exact position can be influenced by the other substituents on the aromatic ring.

C-Br Stretching : The carbon-bromine stretching vibrations are found in the far-infrared region, typically between 680 and 515 cm⁻¹. These bands are often weaker than those of other functional groups.

The following table summarizes the predicted FTIR spectral data for this compound based on the analysis of analogous compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Asymmetric CH₃ Stretch (in -OCH₃) | ~2950 | Medium |

| Symmetric CH₃ Stretch (in -OCH₃) | ~2850 | Weak |

| Aromatic C=C Bending | 1600 - 1400 | Medium |

| Asymmetric C-O-C Stretch | 1260 - 1200 | Strong |

| C-F Stretch | 1250 - 1020 | Strong |

| Symmetric C-O-C Stretch | 1050 - 1000 | Medium |

| C-Br Stretch | 680 - 515 | Weak |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy serves as a complementary technique to FTIR, providing information about the molecular vibrations of a sample. edinst.com While FTIR measures absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light. edinst.com A key advantage of Raman spectroscopy is its sensitivity to non-polar bonds, which may be weak or absent in FTIR spectra.

For this compound, Raman spectroscopy is particularly useful for identifying the carbon-halogen bonds and the skeletal vibrations of the benzene ring. americanpharmaceuticalreview.com

Aromatic Ring Vibrations : The characteristic ring breathing modes of the substituted benzene ring are expected to produce strong Raman signals.

C-Br and C-F Vibrations : The C-Br stretching vibrations, which are often weak in FTIR, can produce more intense and easily identifiable peaks in the Raman spectrum. americanpharmaceuticalreview.com The C-F stretching vibration will also be Raman active.

Based on studies of related brominated and fluorinated aromatic compounds, the expected Raman shifts for this compound are presented in the table below. researchgate.netresearchgate.net

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aromatic Ring Breathing | 1000 - 800 | Strong |

| C-F Stretch | 1250 - 1020 | Medium |

| C-Br Stretch | 680 - 515 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern. For this compound (C₇H₅Br₂FO), the molecular weight can be calculated based on the atomic masses of its constituent elements.

The electron ionization mass spectrum (EI-MS) of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This would result in a triplet of peaks for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 1:2:1.

The fragmentation of haloanisoles in mass spectrometry often involves the loss of the methyl group (CH₃•), followed by the elimination of a carbonyl group (CO) and halogen atoms. rsc.org A plausible fragmentation pathway for this compound is outlined below.

A predicted fragmentation pattern is shown in the following table:

| m/z Value (Fragment Ion) | Proposed Structure/Loss |

| 282/284/286 | [C₇H₅Br₂FO]⁺ (Molecular Ion, [M]⁺) |

| 267/269/271 | [C₆H₂Br₂FO]⁺ (Loss of •CH₃) |

| 239/241/243 | [C₅H₂Br₂F]⁺ (Loss of •CH₃ and CO) |

| 160/162 | [C₅H₂BrF]⁺ (Loss of •CH₃, CO, and Br•) |

| 81 | [C₅H₂F]⁺ (Loss of •CH₃, CO, and 2Br•) |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The benzene ring in this compound acts as a chromophore. The substitution with bromine, fluorine, and a methoxy group will cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. While many aromatic compounds fluoresce, the presence of heavy atoms like bromine can lead to quenching of fluorescence due to the heavy-atom effect, which promotes intersystem crossing to the triplet state. Therefore, this compound is expected to exhibit weak fluorescence, if any.

The predicted electronic absorption data for this compound in a non-polar solvent are summarized below.

| Spectroscopic Parameter | Predicted Value |

| λmax (UV-Vis) | 270 - 290 nm |

| Molar Absorptivity (ε) | 1,000 - 3,000 M⁻¹cm⁻¹ |

| Fluorescence Emission | Weak to non-fluorescent |

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, isomers, and other impurities, as well as for assessing its purity. biocompare.comnih.gov

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is a primary method for the analysis of volatile and semi-volatile compounds like haloanisoles. jfda-online.comnih.gov The choice of the GC column is critical for achieving good separation. A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is generally suitable for separating halogenated aromatic compounds. The temperature program can be optimized to ensure good resolution from potential isomers like 2,4-Dibromo-6-fluoroanisole or 2,6-Dibromo-4-fluoroanisole. synquestlabs.comsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the purity assessment of this compound. indofinechemical.com A reversed-phase HPLC method, using a C18 or C8 column, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be appropriate. sielc.com A gradient elution program, where the proportion of the organic solvent is gradually increased, can be employed to effectively separate the target compound from impurities with different polarities. Detection is typically achieved using a UV detector set at one of the absorption maxima of the compound. fiocruz.br

The following table provides typical starting conditions for the chromatographic analysis of this compound.

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | 150 mm x 4.6 mm ID, 5 µm particle size (e.g., C18) |

| Mobile Phase | Helium (Carrier Gas) | Acetonitrile/Water or Methanol/Water gradient |

| Injection Mode | Split/Splitless | Full Loop or Partial Loop |

| Detector | Mass Spectrometer (MS) or Flame Ionization (FID) | UV-Vis Diode Array Detector (DAD) |

| Oven Program | Start at 100°C, ramp to 280°C | Isocratic or Gradient |

Conformational Analysis and Rotational Energy Barriers of the Methoxy Group

The orientation of the methoxy group relative to the aromatic ring in anisole derivatives is a key determinant of their physical and chemical properties. In this compound, the presence of substituents at both ortho positions (2-bromo and 6-fluoro) to the methoxy group introduces significant steric hindrance, which strongly influences the rotational barrier and preferred conformation.

Computational studies on related substituted anisoles provide a framework for understanding these interactions. For instance, in 2,6-disubstituted anisoles, such as 2,6-dibromoanisole, steric repulsion forces the methoxy group to adopt a conformation where it is perpendicular to the plane of the benzene ring. cdnsciencepub.com This arrangement minimizes the steric clash between the methyl group and the bulky ortho substituents. A similar effect is anticipated for this compound due to the ortho-bromo and ortho-fluoro groups.

The rotational energy barrier of the methoxy group is the energy required to rotate it from a low-energy (stable) conformation to a high-energy (transition state) conformation. Density Functional Theory (DFT) calculations are a reliable method for predicting these barriers. nih.gov For many substituted anisoles, the barrier to rotation is influenced by both steric and electronic factors. While a comprehensive study on this compound is not available, data from analogous compounds can offer valuable estimates. For example, the rotational barrier in 4-fluoroanisole is approximately 6 kcal/mol, while for pentafluoroanisole, it is less than 1 kcal/mol, with the preferred conformation having the methoxy group perpendicular to the ring. cdnsciencepub.comresearchgate.net The presence of two ortho substituents in this compound would likely result in a rotational barrier that is significant, favoring a non-planar orientation of the methoxy group.

Table 1: Calculated Rotational Energy Barriers for Methoxy Group in Selected Anisoles

| Compound | Substituents | Calculated Rotational Barrier (kcal/mol) | Preferred Conformation |

| Anisole | None | ~3-5 | Planar |

| 4-Fluoroanisole | 4-Fluoro | ~6 cdnsciencepub.com | Planar |

| 2,6-Dichloroanisole | 2,6-Dichloro | High | Perpendicular cdnsciencepub.com |

| Pentafluoroanisole | Perfluoro | < 1 researchgate.net | Perpendicular |

Note: The data in this table is based on computational studies of the listed compounds and serves as a reference for estimating the behavior of this compound.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry, particularly DFT, is a powerful tool for predicting and interpreting the spectroscopic parameters of molecules, including NMR chemical shifts, coupling constants, and vibrational frequencies (IR and Raman). researchgate.net These predictions can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their electronic structure.

For this compound, DFT calculations could predict its ¹H, ¹³C, and ¹⁹F NMR spectra. The chemical shifts would be influenced by the electron-withdrawing nature of the halogen substituents and the electron-donating character of the methoxy group. Long-range coupling constants, such as those between the methyl carbon and ring protons or fluorine, can provide insights into the conformational preferences of the methoxy group. cdnsciencepub.comresearchgate.net

Similarly, the vibrational spectrum (IR and Raman) of this compound can be computed. researchgate.net The calculated frequencies and intensities can be compared with experimental data to confirm the structure and assign specific vibrational modes to different functional groups and skeletal vibrations. For example, the C-Br, C-F, and C-O stretching and bending vibrations would appear at characteristic frequencies. The accuracy of these theoretical predictions is often enhanced by using scaling factors to account for systematic errors in the computational methods. researchgate.net

Table 2: Illustrative Example of Predicted vs. Experimental Spectroscopic Data for a Substituted Aromatic Compound

| Spectroscopic Parameter | Computational Method | Predicted Value | Experimental Value |

| ¹³C Chemical Shift (C-F) | B3LYP/6-311++G(d,p) | 160.2 ppm | 158.5 ppm |

| ¹H Chemical Shift (Ar-H) | B3LYP/6-311++G(d,p) | 7.15 ppm | 7.08 ppm |

| IR Frequency (C-O stretch) | B3LYP/6-311+G(d,p) | 1255 cm⁻¹ | 1248 cm⁻¹ |

Note: This table presents hypothetical data for a related fluoroaromatic compound to demonstrate the typical agreement between calculated and experimental values. Specific data for this compound is not available.

Mechanistic Elucidation of Reactions through Theoretical Models

For a molecule like this compound, several types of reactions could be investigated using computational methods. Given the presence of bromine atoms, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, are of significant interest. Theoretical modeling of these reactions would involve constructing the catalytic cycle, which typically includes steps like oxidative addition, transmetalation, and reductive elimination. rsc.org Calculations can determine the activation energies for each step, identify the rate-determining step, and explain the regioselectivity of the reaction.

For instance, a theoretical study could explore the preferential reactivity of the bromine atom at the 2- or 3-position in a cross-coupling reaction. The electronic environment and steric hindrance around each bromine atom, as influenced by the adjacent fluoro and methoxy groups, would be key factors determining the outcome. Such computational investigations can guide the design of experiments and the optimization of reaction conditions to achieve desired products.

Table 3: Generalized Steps in a Palladium-Catalyzed Cross-Coupling Reaction Mechanism Amenable to Theoretical Study

| Step | Description | Key Computational Insights |

| Oxidative Addition | The aryl halide (e.g., this compound) reacts with the Pd(0) catalyst. | Activation energy, influence of substituents on reaction rate. |

| Transmetalation | The organometallic coupling partner transfers its organic group to the palladium center. | Geometry of the transition state, role of ligands. |

| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst. | Energetics of product formation, stability of the resulting complex. |

Note: This table outlines a generic mechanism. Specific pathways and intermediates would be determined through detailed computational modeling for a reaction involving this compound.

Applications of 2,3 Dibromo 6 Fluoroanisole

Role as a Synthetic Intermediate

Given its structure, 2,3-Dibromo-6-fluoroanisole is best characterized as a synthetic intermediate or building block. The presence of two bromine atoms provides two reactive sites for further chemical transformations. cpsc.gov These sites can be selectively addressed in cross-coupling reactions to introduce new aryl, alkyl, or other functional groups, leading to the construction of more complex molecular architectures. The fluorine and methoxy (B1213986) groups would modulate the reactivity of the aromatic ring and influence the properties of the final products.

Potential in Materials Science and Medicinal Chemistry

Halogenated organic compounds are of significant interest in materials science for the development of functional materials such as liquid crystals and organic semiconductors. chemicalbook.com While specific applications for this compound have not been reported, its polysubstituted and halogenated nature makes it a candidate for investigation in these areas.

In medicinal chemistry, the introduction of multiple halogen atoms can influence a molecule's biological activity. chemicalbook.com Therefore, this compound could serve as a fragment or starting material for the synthesis of novel compounds to be screened for potential pharmaceutical properties.

Approaches to Halogenation of Anisole (B1667542) and its Derivatives

The introduction of halogen atoms onto the anisole core is a fundamental step in the synthesis of compounds like this compound. The directing effects of the methoxy group and any existing halogen substituents play a crucial role in determining the position of subsequent halogenation.

Directed Bromination Strategies on Fluoroanisole Scaffolds

The synthesis of brominated fluoroanisoles often starts with a fluoroanisole substrate, with the fluorine atom and methoxy group guiding the position of bromination. For instance, the bromination of 4-fluoroanisole (B119533) can be achieved using bromine in the presence of a Lewis acid catalyst like aluminum chloride or zinc bromide. This electrophilic aromatic substitution is typically performed at controlled temperatures to ensure selectivity. A similar approach involves dissolving 2-fluoroanisole (B128887) in a solvent like chloroform (B151607) and adding bromine dropwise. The reaction mixture is then heated to drive the reaction to completion, yielding 2-fluoro-4-bromoanisole after purification.

The regioselectivity of bromination can be influenced by the choice of solvent and additives. For example, using lactic acid derivatives as halogen bond acceptors with N-bromosuccinimide (NBS) has been shown to enhance the rate of bromination of 4-fluoroanisole. nsf.gov The synthesis of 2,6-dibromo-4-fluoroanisole has been accomplished by reacting 4-fluorophenol (B42351) with bromine in carbon disulfide, followed by methylation of the resulting 2,6-dibromo-4-fluorophenol. cdnsciencepub.com

A metal-free bromination method utilizes the combination of bis(trifluoroacetoxy)iodobenzene (PIFA) and trimethylsilyl (B98337) bromide (TMSBr). sci-hub.sesci-hub.se This system is believed to form dibromo(phenyl)-λ3-iodane in situ, which then acts as the brominating agent. This method has been successfully applied to a variety of activated arenes, including those with methoxy groups, leading to para-brominated products in high yields. sci-hub.sesci-hub.se

| Starting Material | Brominating Agent | Catalyst/Solvent | Product | Yield | Reference |

| 4-fluoroanisole | Bromine | Aluminum chloride or zinc bromide | 3-Bromo-4-fluoroanisole | - | |

| 2-fluoroanisole | Bromine | Chloroform | 2-fluoro-4-bromoanisole | 91% | |

| 4-fluorophenol | Bromine | Carbon disulfide | 2,6-dibromo-4-fluorophenol | 80% | cdnsciencepub.com |

| Anisole | PIFA/TMSBr | Dichloromethane | p-Bromoanisole | 96% | sci-hub.sesci-hub.se |

Electrophilic Fluorination Protocols for Bromoanisoles

Electrophilic fluorination offers a direct route to introduce fluorine into an aromatic ring. wikipedia.orgworktribe.comrsc.org Reagents with a nitrogen-fluorine (N-F) bond are commonly employed for this purpose due to their stability and ease of handling compared to elemental fluorine. wikipedia.orgorganicreactions.org These N-F reagents can be neutral, like N-fluorobenzenesulfonimide (NFSI), or cationic, such as Selectfluor. wikipedia.orgresearchgate.net The reactivity of these agents can be tuned by modifying the electronic properties of the groups attached to the nitrogen atom. researchgate.net

The mechanism of electrophilic fluorination is still a subject of debate, with possibilities including an SN2 pathway or a single-electron transfer (SET) process. wikipedia.org The choice of fluorinating agent and reaction conditions can significantly impact the outcome of the reaction. For instance, the fluorination of certain aromatic compounds can be accelerated by using ionic liquids as grinding additives in mechanochemical reactions with F-TEDA-BF4 (Selectfluor). mdpi.com Another approach involves the use of hypervalent iodine compounds in the presence of hydrogen fluoride (B91410) (HF) to generate an electrophilic fluorine species in situ. mdpi.com

While direct electrophilic fluorination of bromoanisoles is a potential synthetic route, the development of such methods remains an active area of research. Challenges include controlling regioselectivity and overcoming the deactivating effect of the bromine atom(s).

Nucleophilic Fluorination Pathways in Polyhalogenated Arenes

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for introducing fluorine, particularly in electron-deficient or polyhalogenated aromatic systems. researchgate.netfluorine1.ru This method involves the displacement of a leaving group, such as a chlorine or bromine atom, by a fluoride source. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex.

The synthesis of polyfluorinated aromatic compounds has been achieved through the reaction of perchlorinated arenes with potassium or cesium fluoride at high temperatures in the absence of a solvent. fluorine1.ru More recent developments have focused on transition metal-catalyzed nucleophilic fluorination. rsc.org For example, palladium-catalyzed reactions have been used to convert aryl triflates into fluoroarenes. rsc.org Another strategy involves the use of aryne intermediates. The reaction of 3-substituted benzynes with a fluoride source can lead to the formation of meta-substituted fluoroarenes. acs.org

The synthesis of fluoroanisoles can be achieved through the etherification of a halogenated fluorobenzene. For example, p-fluoroanisole can be prepared from p-bromofluorobenzene by reaction with sodium methoxide (B1231860) in the presence of a copper catalyst. google.com This method takes advantage of the reactivity of the aryl bromide towards nucleophilic substitution.

Electrochemical Fluorination Techniques Applied to Anisole Derivatives

Electrochemical fluorination (ECF) offers a "green" alternative for the synthesis of fluorinated organic compounds, as it avoids the need for hazardous fluorinating reagents. google.combeilstein-journals.org The process involves the anodic oxidation of a substrate in an electrolyte containing a fluoride source. lew.ro

The electrochemical fluorination of anisole has been studied, and the reaction can lead to the introduction of fluorine at various positions on the aromatic ring. google.com The selectivity and efficiency of the process are influenced by factors such as the solvent, electrolyte, and electrode material. For instance, the use of electrolytes like Et3N·nHF and Et4NF·nHF has been explored for the anodic fluorination of various organic compounds. beilstein-journals.org

Challenges in electrochemical fluorination include anode passivation, which can be mitigated by the choice of electrolyte. lew.ro While ECF has been successfully applied to the synthesis of various fluorinated compounds, its application to the specific synthesis of complex molecules like this compound would require careful optimization of reaction conditions to control regioselectivity.

Oxidative Fluorodecarboxylation Routes for Fluorinated Carboxylic Acids

Oxidative fluorodecarboxylation presents a method for converting carboxylic acids into fluorinated compounds. acs.orgd-nb.info This process involves the replacement of a carboxyl group with a fluorine atom. While the Hunsdiecker reaction is well-known for bromodecarboxylation, the corresponding fluorodecarboxylation has been more challenging to achieve. d-nb.info

Recent advancements have shown that electron-rich or polyfluorinated benzoic acids can undergo oxidative cross-coupling with other aromatic compounds. d-nb.info Manganese-mediated oxidative 18F-fluorodecarboxylation of α-fluorocarboxylic acids has been developed for the synthesis of 18F-difluoromethyl-containing molecules for positron emission tomography (PET). nih.gov

A copper-mediated protocol has been developed for the fluorodecarboxylation of (hetero)aryl carboxylic acids using an electrophilic fluorine source. princeton.edu This method has been shown to be effective for a range of benzoic acids with different substitution patterns. princeton.edu The application of this methodology to appropriately substituted brominated fluorobenzoic acids could potentially provide a route to this compound. However, the synthesis of the requisite carboxylic acid precursor would be a necessary preceding step.

Strategies for Incorporation of the Methoxy Group

The introduction of the methoxy group is a key step in the synthesis of anisole derivatives. This is typically achieved through the Williamson ether synthesis, where a phenoxide is reacted with a methylating agent.

In the context of synthesizing halogenated anisoles, the methoxy group can be introduced either before or after the halogenation steps. For example, 2-bromo-4-fluoroanisole (B1266214) can be synthesized by methylating 2-bromo-4-fluorophenol (B1268413) with methyl iodide in the presence of a base like potassium carbonate. chemicalbook.com Similarly, 2,6-dibromo-4-fluoroanisole is prepared by methylating 2,6-dibromo-4-fluorophenol. cdnsciencepub.com

Alternatively, a methoxy group can be introduced via nucleophilic substitution of a halogen on an aromatic ring. For instance, p-fluoroanisole can be prepared from p-bromofluorobenzene by reaction with sodium methoxide and a copper catalyst. google.com Cobalt-catalyzed methoxycarbonylation of chlorobenzenes has also been reported, which converts aryl chlorides into the corresponding methyl esters. mdpi.com While this is not a direct methoxylation, it introduces a methoxy-containing functional group that could potentially be further transformed.

| Precursor | Reagent | Conditions | Product | Reference |

| 2-bromo-4-fluorophenol | Methyl iodide, K2CO3 | Acetone, reflux | 2-bromo-4-fluoroanisole | chemicalbook.com |

| 2,6-dibromo-4-fluorophenol | Methyl iodide | - | 2,6-dibromo-4-fluoroanisole | cdnsciencepub.com |

| p-bromofluorobenzene | Sodium methoxide, Cu catalyst | DMF, heat | p-fluoroanisole | google.com |

O-Methylation of Halogenated Phenols

A primary and straightforward method for the synthesis of halogenated anisoles is the O-methylation of the corresponding halogenated phenols. This reaction, a specific type of Williamson ether synthesis, involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack a methylating agent. For the synthesis of this compound, the precursor would be 2,3-dibromo-6-fluorophenol.

The reaction is typically carried out in the presence of a base to facilitate the formation of the more nucleophilic phenoxide ion. Common bases and methylating agents are summarized in the table below.

| Base | Methylating Agent | Solvent | Typical Conditions |

| Sodium Hydroxide (NaOH) | Dimethyl sulfate (B86663) (DMS) | Water, Dichloromethane | Biphasic, often with a phase-transfer catalyst |

| Potassium Carbonate (K₂CO₃) | Methyl iodide (CH₃I) | Acetone, DMF, Acetonitrile (B52724) | Anhydrous conditions, often heated |

| Sodium Hydride (NaH) | Methyl iodide (CH₃I) | THF, DMF | Anhydrous, inert atmosphere (e.g., N₂, Ar) |

| This table presents common reagent combinations for the O-methylation of phenols. |

The choice of reagents and conditions depends on the specific substrate, particularly the nature and position of the halogen substituents, which can influence the acidity of the phenol (B47542) and the reactivity of the resulting phenoxide.

Nucleophilic Aromatic Substitution of Diazonium Salts with Methanol (B129727)

Aryl diazonium salts are highly versatile intermediates in aromatic chemistry, primarily because the diazonio group (-N₂⁺) is an excellent leaving group (as dinitrogen gas). nerdfighteria.infoschooltube.com This allows for its replacement by a wide range of nucleophiles. While the Sandmeyer reaction (using copper(I) salts) is famous for introducing halides and cyano groups, and the Schiemann reaction for introducing fluorine, other nucleophiles can also be employed. masterorganicchemistry.com

The synthesis of a halogenated anisole via this route would involve the following steps:

Diazotization : A halogenated aniline (B41778) is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C), to form the corresponding aryl diazonium salt. masterorganicchemistry.comyoutube.com

Nucleophilic Substitution : The diazonium salt solution is then treated with methanol (CH₃OH). Heating the mixture promotes the decomposition of the diazonium salt, releasing N₂ gas and forming an aryl cation, which is immediately trapped by the methanol to yield the anisole product. libretexts.org

Multi-Component and Catalytic Syntheses for Aryl Halides

Modern synthetic chemistry has increasingly moved towards catalytic and more sophisticated multi-component reactions to build molecular complexity efficiently. These methods offer advantages in terms of selectivity, functional group tolerance, and atom economy.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. For a substrate like this compound, the Suzuki-Miyaura reaction (coupling with a boronic acid or ester) offers a powerful tool for selective functionalization. A key challenge and opportunity with di- or polyhalogenated substrates is achieving regioselective coupling at one specific C-X bond. researchgate.net

Selectivity in the cross-coupling of dihaloarenes is governed by several factors:

Bond Dissociation Energy : The C-Br bond is weaker than the C-F and C-Cl bonds, making it more reactive in oxidative addition to the Pd(0) catalyst.

Steric Hindrance : Less sterically hindered C-Br bonds are generally more accessible to the bulky palladium catalyst complex. In this compound, the C3-Br is less sterically encumbered than the C2-Br, which is flanked by the methoxy and another bromine atom.

Electronic Effects : The electronic nature of the ring and the substituents can influence the rate of oxidative addition.

Ligand and Catalyst Control : The choice of phosphine (B1218219) ligand on the palladium catalyst can dramatically influence regioselectivity, sometimes overriding inherent steric or electronic preferences. researchgate.net

By carefully tuning reaction conditions, it is possible to achieve selective mono-arylation, leaving the second bromine atom available for subsequent transformations. tandfonline.comrsc.org This stepwise approach allows for the controlled construction of complex, unsymmetrical biaryl and poly-aryl structures. rug.nl

| Dihaloarene Substrate | Boronic Acid/Ester | Catalyst/Ligand | Major Product Site | Reference |

| 1,4-Dibromo-2-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (ligand-free) | C4 (ortho to NO₂) | tandfonline.com |

| 2,4-Dichloropyridine | Various organoboron reagents | Pd(OAc)₂ / specific ligands | C4 or C2 (ligand-controlled) | researchgate.net |

| 1-Bromo-2-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | C-I bond | General |

| This table illustrates examples of regioselective Suzuki-Miyaura couplings on various dihaloaromatic substrates. |

Directed Ortho-Metalation and Subsequent Electrophilic Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org It utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi, s-BuLi, or t-BuLi), guiding deprotonation to an adjacent ortho position. wikipedia.org The resulting aryllithium species can then be trapped with a variety of electrophiles.

In the context of halogenated anisoles, both the methoxy (-OMe) group and the fluorine (-F) atom are effective DMGs.

Methoxy Group : The -OMe group is a classical and potent DMG, directing lithiation to the C2 and C6 positions.

Fluorine Atom : The -F atom is also a strong DMG, capable of directing metalation ortho to itself. researchgate.netacs.org

For a molecule like this compound, the directing effects would compete. The -OMe group directs to the occupied C2 and C6 positions. The C6-F atom directs to the C5 position. This makes the C5-H the most likely site for deprotonation, providing a route to introduce an electrophile at a position not easily accessible by other means. This method is particularly valuable for synthesizing polysubstituted aromatic compounds with precise control over substituent placement. rsc.orgscispace.combeilstein-journals.org

Radical Mediated Transformations in Organofluorine Chemistry

The generation of aryl radicals from aryl halides under mild conditions has been revolutionized by the advent of photoredox catalysis. nih.govresearchgate.net This methodology uses visible light to excite a photocatalyst, which can then engage in a single-electron transfer (SET) process with an aryl halide to generate an aryl radical. rsc.org

For this compound, the C-Br bonds are susceptible to reduction to form an aryl radical. Given that the C-Br bond is weaker than the C-F bond, selective radical formation at one of the bromine-substituted positions is feasible. This radical intermediate can then participate in a variety of bond-forming reactions, such as:

Borylation : Trapping the radical with bis(pinacolato)diboron (B136004) (B₂pin₂) to form an arylboronic ester, a versatile precursor for Suzuki couplings. nih.govnih.gov

Hydrodehalogenation : Abstracting a hydrogen atom from a donor to replace the bromine with hydrogen. rsc.org

C-C Bond Formation : Adding to alkenes or other radical acceptors. nih.gov

This approach is notable for its mild reaction conditions and high functional group tolerance, providing a modern alternative to traditional methods for functionalizing aryl halides. acs.orgbeilstein-journals.org

Mechanochemical Anionic Activation for Aromatic Dearomatization and Arylation

Mechanochemistry, which involves inducing reactions by mechanical force (e.g., ball milling), is an emerging field in green chemistry that often allows for solvent-free or low-solvent reactions. researchgate.netrsc.org One powerful application is the activation of alkali metals, like lithium, to effect reductions and C-C bond formation.

Recently, a mechanochemical Birch-type reductive arylation has been developed. nih.govresearchgate.netchemrxiv.org In this process:

An aromatic compound is milled with lithium metal, often with an amine additive, to generate an aromatic radical anion or dianion.

This activated species is then treated with an electrophile, such as a fluoroarene, in a subsequent milling step. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the generated carbanion attacks the fluoroarene to form a new C-C bond.

This method represents a novel way to form C-C bonds between two aromatic rings under solvent-free conditions. nih.gov While dearomatization is a key feature of the Birch reduction, subsequent oxidation can restore aromaticity in the final product. magtech.com.cnnih.gov This technique highlights the potential of mechanochemistry to enable unique reactivity not easily achieved in solution, providing a sustainable route for the synthesis and arylation of complex aromatic systems. oup.comucl.ac.uk

Advanced Applications in Organic Synthesis and Materials Science Research

Role as a Versatile Synthetic Intermediate in Fine Chemical Synthesis

The inherent functionalities of 2,3-Dibromo-6-fluoroanisole would theoretically render it a highly versatile intermediate in the synthesis of fine chemicals. The two bromine atoms serve as handles for a variety of cross-coupling reactions, which are fundamental to the construction of complex molecular frameworks.

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

| Reaction Name | Reagents | Potential Product Class |

| Suzuki Coupling | Organoboron compounds | Biaryl or substituted aromatic compounds |

| Stille Coupling | Organotin compounds | Complex unsaturated systems |

| Heck Coupling | Alkenes | Substituted styrenes or stilbenes |

| Sonogashira Coupling | Terminal alkynes | Aryl alkynes |

| Buchwald-Hartwig Amination | Amines | Aryl amines |

The differential reactivity of the two bromine atoms, influenced by the electronic effects of the adjacent fluorine and methoxy (B1213986) groups, could potentially allow for selective, stepwise functionalization. This would enable the sequential introduction of different substituents, significantly increasing the molecular diversity accessible from this single precursor.

Building Blocks for Complex Organic Architectures

In the quest for novel therapeutics, agrochemicals, and functional materials, the assembly of complex organic architectures is paramount. Molecules like this compound are quintessential building blocks, providing a pre-functionalized aromatic scaffold upon which greater complexity can be built.

The presence of multiple reaction sites allows for the divergent synthesis of a library of compounds from a common intermediate. For instance, one bromine atom could be transformed into a boronic ester for a Suzuki coupling, while the other is subjected to a lithium-halogen exchange to introduce an electrophile. The fluorine and methoxy groups can further direct subsequent electrophilic aromatic substitution reactions or be targets for modification in later synthetic steps.

Development of Novel Reagents and Catalysts Utilizing Fluorine and Bromine Substituents

The unique electronic properties imparted by the fluorine and bromine substituents could be harnessed in the design of novel reagents and catalysts. The electron-withdrawing nature of these halogens can influence the acidity of nearby protons or the Lewis acidity of a metal center in an organometallic complex derived from this compound.

For example, a phosphine (B1218219) ligand derived from this compound could exhibit modified electronic and steric properties, which in turn could fine-tune the activity and selectivity of a transition metal catalyst in reactions such as hydrogenation, hydroformylation, or cross-coupling. The fluorine atom, in particular, can engage in non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, which can influence the conformational preferences and reactivity of molecules.

Fluorine as a Modulator of Reactivity and Selectivity in Organic Reactions

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science to modulate their physicochemical properties. In the context of this compound as a reactant, the fluorine atom would exert a significant influence on the reactivity and selectivity of various transformations.

Its strong electron-withdrawing inductive effect can:

Influence the regioselectivity of electrophilic aromatic substitution: By deactivating the aromatic ring, the fluorine atom can direct incoming electrophiles to specific positions.

Affect the pKa of adjacent functional groups: This can alter the reactivity of the molecule in acid-base mediated reactions.

Modulate the stability of reaction intermediates: The presence of fluorine can stabilize or destabilize cationic or anionic intermediates, thereby influencing reaction pathways.

The steric bulk of the fluorine atom, although relatively small, can also play a role in directing the stereochemical outcome of reactions occurring at or near the aromatic ring.

Conclusion and Future Research Directions

Synthesis of Novel Isomers and Analogues of Dibromofluoroanisoles

A primary direction for future research will be the development of synthetic routes to previously inaccessible isomers and analogues of dibromofluoroanisoles. The methoxy (B1213986) group in anisole (B1667542) is an ortho/para directing group, meaning it preferentially directs electrophilic substitution to these positions. wikipedia.org This inherent directing effect presents a challenge in synthesizing isomers with different substitution patterns. Overcoming these challenges to create a wider range of polysubstituted anisole derivatives is a key goal.

Future work will likely focus on innovative strategies that offer precise control over the placement of substituents on the aromatic ring. This includes the exploration of novel directing groups, catalysts, and reaction conditions to achieve high regioselectivity. The synthesis of a diverse library of these compounds will be crucial for exploring their potential applications and understanding structure-activity relationships.

Table 1: Potential Isomeric Dibromofluoroanisoles for Future Synthesis

| Compound Name | Substitution Pattern | Potential Research Interest |

|---|---|---|

| 2,4-Dibromo-3-fluoroanisole | Vicinal bromo and fluoro groups | Exploring electronic effects on reactivity |

| 2,5-Dibromo-3-fluoroanisole | Meta-oriented bromo groups | Steric hindrance studies in coupling reactions |

| 3,5-Dibromo-2-fluoroanisole | Ortho-fluorine to methoxy group | Investigating intramolecular interactions |

Exploration of Unprecedented Reactivity and Transformations

The unique arrangement of two bromine atoms and a fluorine atom on the anisole ring in 2,3-Dibromo-6-fluoroanisole and its isomers offers a rich platform for discovering new chemical reactions. The differential reactivity of the carbon-bromine and carbon-fluorine bonds can be exploited for selective transformations. Future research will likely focus on site-selective cross-coupling reactions, where one halogen can be reacted while the other remains intact. acs.org This would allow for the stepwise and controlled introduction of different functional groups, leading to complex molecular architectures.

Furthermore, the interplay of the electron-donating methoxy group and the electron-withdrawing halogens can lead to unexpected reactivity patterns in reactions such as nucleophilic aromatic substitution or metal-halogen exchange. Investigating these transformations under various conditions could unveil novel reaction pathways and synthetic methodologies.

Advancements in Stereoselective and Regioselective Synthesis of Polysubstituted Aromatics

The synthesis of specific isomers of polysubstituted aromatic compounds remains a significant challenge in organic chemistry. fiveable.mepressbooks.pub Future research will continue to push the development of highly regioselective and stereoselective methods. rsc.org This includes the use of transition-metal catalysis, organocatalysis, and enzymatic transformations to achieve precise control over the substitution pattern. acs.orgvub.be

For instance, advancements in directed ortho-metalation could provide a powerful tool for functionalizing the positions adjacent to the methoxy group with high selectivity. researchgate.net Similarly, the development of new catalysts for [2+2+2] cyclotrimerization and [4+2] cycloaddition reactions could open up new avenues for constructing polysubstituted benzene (B151609) rings from simpler precursors. acs.org

Integration of Hybrid Computational and Experimental Methodologies for Rational Design

The synergy between computational chemistry and experimental synthesis is becoming increasingly vital for the rational design of molecules and reactions. nih.govwiley.comroutledge.com In the context of dibromofluoroanisoles, computational tools can be used to predict the reactivity of different isomers, model reaction mechanisms, and understand the electronic and steric effects of the substituents. nih.gov

Future research will likely see a greater integration of these approaches. For example, quantum chemical calculations could be used to screen potential catalysts for a desired transformation or to predict the regioselectivity of a reaction, thereby guiding experimental efforts and reducing trial-and-error. nih.gov This hybrid approach will accelerate the discovery of new reactions and the synthesis of novel compounds with desired properties.

Emerging Trends in Organohalogen Chemistry and its Intersections with Other Fields

Organohalogen compounds are crucial in various scientific disciplines, including medicinal chemistry, materials science, and agrochemistry. researchgate.netbenthamdirect.comnih.gov The unique properties imparted by halogen atoms, such as altered lipophilicity and the ability to form halogen bonds, make them valuable components in drug design. acs.orgnih.gov The number of known naturally occurring organohalogen compounds has grown significantly, with many exhibiting potent biological activities. nih.govnih.govresearchgate.net

Future research on this compound and its analogues will likely explore their potential applications in these areas. For example, they could serve as building blocks for the synthesis of new pharmaceutical agents or as components in novel organic materials with tailored electronic or optical properties. cas.orgdeloitte.comfalconediting.com The continued exploration of organohalogen chemistry will undoubtedly lead to exciting discoveries at the interface of chemistry, biology, and materials science. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-Dibromo-6-fluoroanisole, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Electrophilic Substitution : Bromination of 6-fluoroanisole using Br₂ in the presence of FeBr₃ or AlBr₃ as a catalyst under controlled temperature (0–5°C) to minimize side reactions. Fluorine directs bromination to the ortho/para positions, but steric effects may favor specific regioselectivity .

- Stepwise Halogenation : Sequential fluorination and bromination steps. For example, fluorination via Schiemann reaction followed by bromination using N-bromosuccinimide (NBS) under UV light .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to achieve >95% purity. Validate purity via GC-MS or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for halogen effects?

- Methodology :

- NMR Analysis :

- ¹H NMR : Expect splitting patterns due to coupling between fluorine and adjacent protons (e.g., ≈ 8–12 Hz). Bromine’s electronegativity deshields protons, shifting signals downfield .

- ¹³C NMR : Fluorine causes significant deshielding (δ ~160 ppm for C-F), while bromine induces upfield shifts (~δ 110–120 ppm for C-Br) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 287.89 (C₇H₅Br₂FO). Bromine isotopes (⁷⁹Br/⁸¹Br) produce distinct isotopic clusters .

Q. How can researchers validate the thermal stability and solubility of this compound for reaction design?

- Methodology :

- Thermogravimetric Analysis (TGA) : Decomposition onset >200°C, as observed in structurally similar bromo-fluoroanisoles .

- Solubility Testing : Soluble in dichloromethane, THF, and ethyl acetate; sparingly soluble in water (<0.1 mg/mL). Use Hansen solubility parameters for solvent selection .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound, and what challenges arise during refinement?

- Methodology :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: chloroform/hexane). Use SHELXL for refinement, accounting for heavy atoms (Br) causing absorption errors. Apply multi-scan corrections for data collected at λ < 1 Å .

- Challenges : Bromine’s high electron density may obscure fluorine positions. Use difference Fourier maps and restraints on anisotropic displacement parameters .

Q. What strategies address contradictions in biological activity data for halogenated anisoles, and how can structure-activity relationships (SARs) be refined?

- Methodology :

- Controlled Assays : Compare this compound with analogs (e.g., 2-Bromo-3,4-difluoroanisole) in standardized cytotoxicity or enzyme inhibition assays. Use ANOVA to identify statistically significant trends .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and identify pharmacophores. Correlate HOMO/LUMO gaps with experimental bioactivity .

Q. How do competing reaction pathways (e.g., debromination vs. ether cleavage) influence the synthetic utility of this compound?

- Methodology :

- Mechanistic Studies :

- Debromination : Monitor via GC-MS under reductive conditions (e.g., Zn/HOAc).

- Ether Cleavage : Test HI or BBr₃ in DCM at −78°C to retain regioselectivity .

- Kinetic Analysis : Use in-situ IR or NMR to track intermediate formation. Apparent activation energies can guide temperature optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.